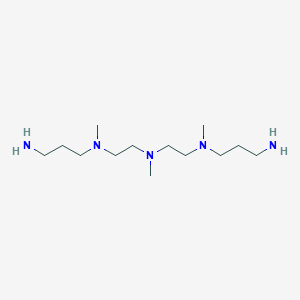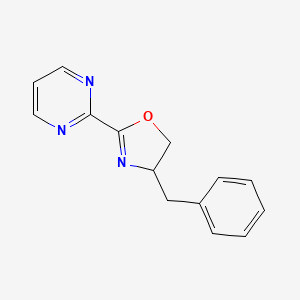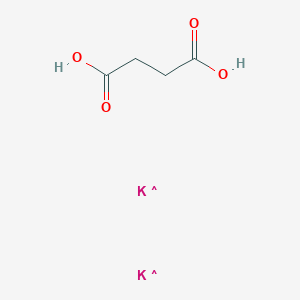
CID 88319291
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium succinate trihydrate is a chemical compound with the molecular formula C4H10K2O7. It is a potassium salt of succinic acid and is commonly used in various industrial and scientific applications. This compound is known for its stability and solubility in water, making it a valuable reagent in chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium succinate trihydrate can be synthesized through the neutralization reaction between succinic acid and potassium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the trihydrate form. The reaction equation is as follows:
C4H6O4 + 2KOH → C4H4K2O4 + 2H2O
Industrial Production Methods
In industrial settings, dipotassium succinate trihydrate is produced by reacting succinic acid with potassium carbonate or potassium hydroxide. The reaction is conducted in large reactors, and the resulting solution is evaporated to crystallize the product. The crystals are then collected, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium succinate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium fumarate.
Reduction: It can be reduced to form potassium butyrate.
Substitution: It can undergo substitution reactions with halogens to form halogenated succinates.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Potassium fumarate.
Reduction: Potassium butyrate.
Substitution: Halogenated succinates.
Scientific Research Applications
Dipotassium succinate trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in various chemical reactions and processes.
Biology: Employed in cell culture media to maintain pH stability.
Medicine: Investigated for its potential use in drug formulations and as a dietary supplement.
Industry: Utilized in the production of biodegradable polymers and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of dipotassium succinate trihydrate involves its ability to act as a buffering agent, maintaining the pH of solutions. It dissociates in water to release potassium ions and succinate ions, which interact with hydrogen ions to stabilize the pH. This property is particularly useful in biological and chemical systems where pH control is crucial.
Comparison with Similar Compounds
Similar Compounds
Potassium succinate: Similar in structure but without the trihydrate form.
Sodium succinate: Sodium salt of succinic acid, used in similar applications but with different solubility and reactivity.
Ammonium succinate: Ammonium salt of succinic acid, used in different industrial applications.
Uniqueness
Dipotassium succinate trihydrate is unique due to its trihydrate form, which provides enhanced solubility and stability in aqueous solutions. This makes it particularly suitable for applications requiring precise pH control and stability.
Properties
Molecular Formula |
C4H6K2O4 |
|---|---|
Molecular Weight |
196.28 g/mol |
InChI |
InChI=1S/C4H6O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);; |
InChI Key |
LPMNBEBKAQXBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)O.[K].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


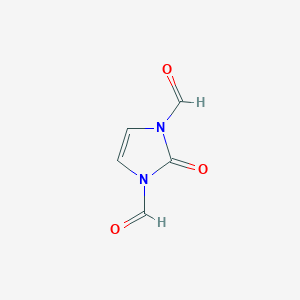
![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
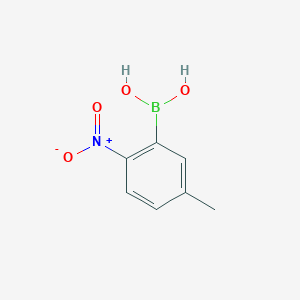
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)
![2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid](/img/structure/B12822908.png)
![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
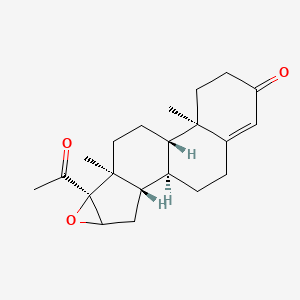
![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)
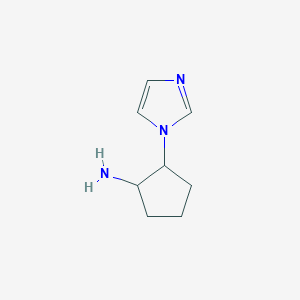
![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)
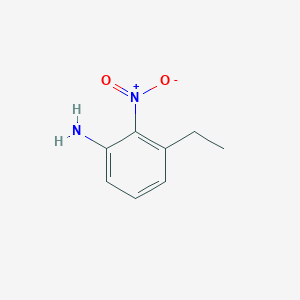
![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)
